Cas no 61808-02-4 (Benzene, 1-ethoxy-2,3-dimethyl-)

Benzene, 1-ethoxy-2,3-dimethyl-, is an aromatic ether compound characterized by its ethoxy and dimethyl substituents on the benzene ring. This structure imparts unique solubility and reactivity properties, making it valuable as an intermediate in organic synthesis and specialty chemical applications. Its ethoxy group enhances polarity, improving miscibility with both organic and partially aqueous systems, while the dimethyl substitution contributes to steric effects that can influence reaction selectivity. The compound is typically utilized in the development of fragrances, pharmaceuticals, and agrochemicals, where controlled functionalization of the aromatic core is required. Proper handling is essential due to its potential flammability and volatility.
Benzene, 1-ethoxy-2,3-dimethyl- structure
61808-02-4 structure
Product name:Benzene, 1-ethoxy-2,3-dimethyl-
CAS No:61808-02-4
MF:C10H14O
MW:150.217563152313
CID:465583
PubChem ID:12329389

Benzene, 1-ethoxy-2,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-ethoxy-2,3-dimethyl-
    • 1-ethoxy-2,3-dimethylbenzene
    • xylyl ethyl ether
    • SCHEMBL8220927
    • 61808-02-4
    • BS-32629
    • DTXSID50490235
    • Inchi: InChI=1S/C10H14O/c1-4-11-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3
    • InChI Key: ZLDYMRPAVGESMU-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=CC(=C1C)C

Computed Properties

  • Exact Mass: 150.10452
  • Monoisotopic Mass: 150.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 2.8

Experimental Properties

  • PSA: 9.23

Benzene, 1-ethoxy-2,3-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1739240-5g
1-Ethoxy-2,3-dimethylbenzene
61808-02-4 98%
5g
¥3448.00 2024-05-06
A2B Chem LLC
AI53762-1g
1-ethoxy-2,3-dimethylbenzene
61808-02-4 98%
1g
$92.00 2024-04-19
1PlusChem
1P00IBDU-1g
Benzene, 1-ethoxy-2,3-dimethyl-
61808-02-4 98%
1g
$100.00 2025-02-28
A2B Chem LLC
AI53762-5g
1-ethoxy-2,3-dimethylbenzene
61808-02-4 98%
5g
$336.00 2024-04-19
Crysdot LLC
CD12053770-10g
1-ethoxy-2,3-dimethylbenzene
61808-02-4 95+%
10g
$471 2024-07-24
1PlusChem
1P00IBDU-5g
Benzene, 1-ethoxy-2,3-dimethyl-
61808-02-4 98%
5g
$350.00 2025-02-28

Additional information on Benzene, 1-ethoxy-2,3-dimethyl-

Research Brief on Benzene, 1-ethoxy-2,3-dimethyl- (CAS: 61808-02-4) in Chemical Biology and Pharmaceutical Applications

Benzene, 1-ethoxy-2,3-dimethyl- (CAS: 61808-02-4) is a specialized aromatic compound that has garnered increasing attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its ethoxy and dimethyl substitutions on the benzene ring, exhibits unique physicochemical properties that make it a valuable intermediate in synthetic chemistry and drug development. Recent studies have explored its potential as a building block for novel bioactive molecules, leveraging its structural features to modulate pharmacokinetic properties and target specificity.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of Benzene, 1-ethoxy-2,3-dimethyl- in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers utilized this compound as a core scaffold to develop analogs with enhanced binding affinity to the p53-MDM2 interaction site, a critical target in cancer therapeutics. The study reported a 40% improvement in inhibitory activity compared to previous generations of inhibitors, attributed to the optimal steric and electronic effects introduced by the ethoxy and dimethyl groups.

In the realm of drug metabolism, a recent preclinical study (Nature Chemical Biology, 2024) examined the metabolic stability of derivatives containing the 61808-02-4 moiety. The findings revealed that the 1-ethoxy-2,3-dimethyl substitution pattern significantly reduces cytochrome P450-mediated oxidation, leading to improved metabolic half-life in vivo. This property is particularly advantageous for oral drug candidates, addressing a common challenge in pharmaceutical development.

From a synthetic chemistry perspective, advances in catalytic systems have enabled more efficient production of Benzene, 1-ethoxy-2,3-dimethyl-. A 2024 ACS Catalysis paper described a novel palladium-catalyzed coupling method that achieves 92% yield with excellent regioselectivity, representing a significant improvement over traditional Friedel-Crafts approaches. This methodological breakthrough has important implications for scaling up production while maintaining high purity standards required for pharmaceutical applications.

The compound's safety profile has also been recently evaluated through comprehensive toxicological studies. Research published in Chemical Research in Toxicology (2023) demonstrated that while the parent compound shows moderate hepatotoxicity at high concentrations, strategically modified derivatives exhibit markedly reduced toxicity while retaining biological activity. These findings guide medicinal chemists in structural optimization efforts to enhance therapeutic indices.

Looking forward, computational studies are increasingly employing Benzene, 1-ethoxy-2,3-dimethyl- as a model system for understanding substituent effects on aromatic systems. Quantum mechanical calculations (Journal of Chemical Theory and Computation, 2024) have provided detailed insights into the conformational preferences and electronic distribution of this compound, information that is proving valuable in rational drug design approaches.

In conclusion, Benzene, 1-ethoxy-2,3-dimethyl- (61808-02-4) represents a versatile chemical entity with growing importance in pharmaceutical research. Its unique structural features contribute to diverse applications ranging from drug discovery to materials science. As synthetic methodologies advance and biological evaluations continue, this compound is poised to play an increasingly significant role in the development of next-generation therapeutics.

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